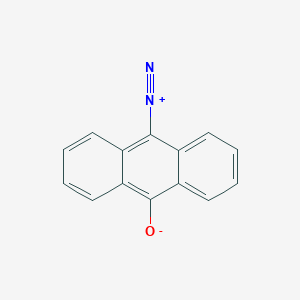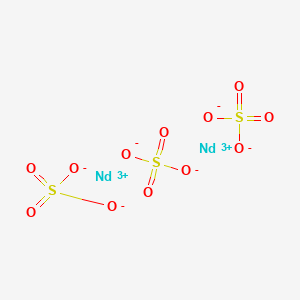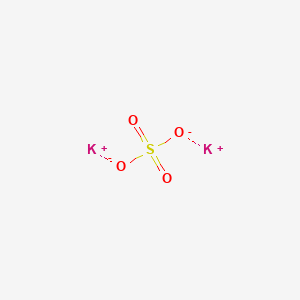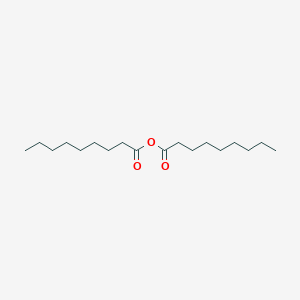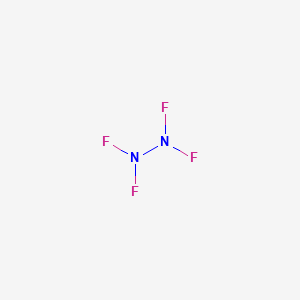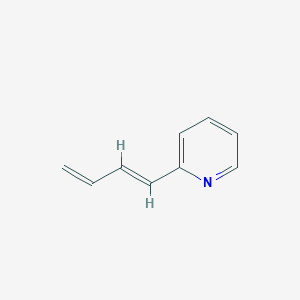
1,1-二苯基-2-苦味酸肼
描述
1,1-Diphenyl-2-picrylhydrazine is a hydrazine derivative that has been shown to have antioxidant properties . This compound has also been found to inhibit the growth of cancer cells in vitro and to reduce blood glucose levels in mice . It has been known to show antioxidant and anticancer properties .
Synthesis Analysis
The synthesis of 1,1-Diphenyl-2-picrylhydrazine involves several steps. The DPPH assay method is based on the reduction of DPPH, a stable free radical . When antioxidants react with DPPH, it becomes paired off in the presence of a hydrogen donor (e.g., a free radical scavenging antioxidant) and is reduced to the DPPHH .Molecular Structure Analysis
The molecular structure of 1,1-Diphenyl-2-picrylhydrazine is represented by the linear formula: 2,4,6-(O2N)3C6H2NHN(C6H5)2 . Its molecular weight is 395.33 .Physical And Chemical Properties Analysis
1,1-Diphenyl-2-picrylhydrazine is a solid substance . It has a melting point of approximately 174 °C . The compound is also characterized by its purple color, which changes to yellow when it reacts with antioxidants .科学研究应用
Radical Scavenging Mechanism Studies
DPPH is widely used in studying the mechanisms of radical scavenging. It serves as a stable free radical that can accept an electron or hydrogen radical to become a stable molecule. This property allows researchers to measure the radical-scavenging ability of various compounds in organic solvents and buffer solutions .
Evaluation of Antioxidant Capacity
The ability of DPPH to act as a free radical makes it an excellent tool for evaluating the antioxidant capacity of foods, beverages, and pharmaceuticals. An HPLC method using DPPH allows for the measurement of the decrease in DPPH concentration, which correlates with the antioxidant activity of the sample being tested .
作用机制
Target of Action
The primary target of 1,1-Diphenyl-2-picrylhydrazine (DPPH) is free radicals . DPPH itself is a stable free radical that can accept an electron or hydrogen radical to become a stable diamagnetic molecule .
Mode of Action
DPPH interacts with its targets (free radicals) through a process known as the DPPH free radical scavenging process . When antioxidants react with DPPH, which is a stable free radical, it becomes paired off in the presence of a hydrogen donor (e.g., a free radical scavenging antioxidant) and is reduced to the DPPHH .
Biochemical Pathways
The DPPH assay method is based on the reduction of DPPH, a stable free radical . The free radical DPPH with an odd electron gives a maximum absorption at 517 nm (purple color) . When antioxidants react with DPPH, it becomes paired off in the presence of a hydrogen donor (e.g., a free radical scavenging antioxidant) and is reduced to the DPPHH . This results in decolorization (yellow color) with respect to the number of electrons captured .
Pharmacokinetics
It is known that dpph is a solid at room temperature . It is soluble in organic solvents such as chloroform, iso-propanol, and ethanol .
Result of Action
The result of DPPH’s action is the scavenging of free radicals. This is observed as a decrease in the absorbance of DPPH at 517 nm . The more decolorization, the more is the reducing ability . This test has been the most accepted model for evaluating the free radical scavenging activity of any new drug .
Action Environment
The action of DPPH is influenced by environmental factors such as light and the type of solvent used . For instance, DPPH should be dissolved in methanol and kept away from light sources during the assay . Furthermore, the type of solvent can influence the reaction of DPPH with free radicals . In organic solvents, DPPH can scavenge about 1.5-1.8 equivalents of the radical, while in buffer solution, it can scavenge about 3.5-3.9 equivalents .
安全和危害
未来方向
Future research may explore the potential of 1,1-Diphenyl-2-picrylhydrazine in medical applications, given its antioxidant and anticancer properties . There is also speculation that DPPH may split into the diphenylamino radical that dimerizes to tetraphenylhydrazine, and dinitrobenzofuroxan (from picrylnitrene), but as yet there is no experimental evidence for this conjecture .
属性
IUPAC Name |
1,1-diphenyl-2-(2,4,6-trinitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O6/c24-21(25)15-11-16(22(26)27)18(17(12-15)23(28)29)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBPJVKVIMMEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061896 | |
| Record name | Hydrazine, 1,1-diphenyl-2-(2,4,6-trinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1707-75-1, 1898-66-4 | |
| Record name | 1,1-Diphenyl-2-picrylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, 1,1-diphenyl-2-(2,4,6-trinitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diphenyl-2-picrylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DPPH | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, 1,1-diphenyl-2-(2,4,6-trinitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, 1,1-diphenyl-2-(2,4,6-trinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diphenyl-N'-picrylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DPPH function as an indicator of antioxidant activity?
A1: DPPH, due to its stable free radical nature, exhibits a characteristic deep violet color with an absorption maximum at 517 nm. [] When a substance with antioxidant properties is introduced, it can donate a hydrogen atom or an electron to DPPH, neutralizing the free radical. [, ] This neutralization results in a color change from violet to pale yellow, which can be quantified spectrophotometrically to determine the antioxidant capacity of the tested substance. [, ]
Q2: Can you explain the mechanism behind the color change observed in the DPPH assay?
A2: The color change arises from the reduction of DPPH to 1,1-Diphenyl-2-picrylhydrazine, a non-radical form. [, ] This reduction occurs when antioxidants present in a sample donate an electron or a hydrogen atom to the DPPH free radical. The extent of color change is directly proportional to the concentration of antioxidants in the tested sample.
Q3: Are there different mechanisms by which antioxidants can interact with DPPH?
A3: Yes, the interaction can occur via two main pathways: direct hydrogen atom transfer or electron transfer followed by proton transfer. [] The specific mechanism depends on the chemical nature of the antioxidant being tested and the reaction conditions.
Q4: What is the molecular formula and weight of DPPH?
A4: The molecular formula of DPPH is C18H12N5O6, and its molecular weight is 394.32 g/mol. []
Q5: What spectroscopic techniques can be used to characterize DPPH?
A5: Various techniques including UV-Vis spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can be used to characterize DPPH. [, , ] UV-Vis spectroscopy is particularly useful in antioxidant assays due to the distinct color change associated with DPPH reduction.
Q6: In what research areas is DPPH commonly used?
A6: DPPH is widely used in food chemistry, [] natural product research, [, ] and pharmaceutical development [] to evaluate the antioxidant activity of various substances, including plant extracts, [, , ] food products, [] and synthetic compounds. [, ]
Q7: Are there limitations to using DPPH as an antioxidant assay?
A7: Yes, the DPPH assay primarily measures free radical scavenging capacity, which may not always directly correlate with the in vivo antioxidant activity. [, ] Additionally, factors like color interference from sample components can impact the accuracy of the assay.
Q8: What are some alternatives to the DPPH assay for assessing antioxidant activity?
A8: Alternative methods include ABTS (2,2’-azinobis-(3-ethylbenzthiazoline-6-sulphonic acid)) radical scavenging assay, [, ] ferric reducing antioxidant power (FRAP) assay, [, ] and oxygen radical absorbance capacity (ORAC) assay, each with its own advantages and limitations. [, ]
Q9: Can DPPH itself be involved in catalytic reactions?
A9: While commonly employed as an indicator in antioxidant assays, DPPH can also participate in catalytic reactions. For instance, research has explored its role in the catalytic epoxidation of alkenes, utilizing manganese-porphyrins in conjunction with peracetic acid. []
Q10: How does the presence of DPPH impact such catalytic reactions?
A10: Studies demonstrate that DPPH, in these specific reactions, can act as a one-electron oxidant. [] Its interaction with the manganese-porphyrin catalyst influences the formation of high-valent manganese-oxo species, which are crucial intermediates in the epoxidation process. []
Q11: Have computational methods been employed to study DPPH and its reactions?
A11: Yes, computational chemistry techniques like molecular docking and density functional theory (DFT) calculations have been applied to investigate the interactions of DPPH with various molecules and to elucidate the mechanisms of its reactions. [, ] These studies provide valuable insights into the structural features of DPPH and its reactivity.
Q12: How do structural modifications of DPPH impact its antioxidant activity?
A12: Although DPPH itself is not typically modified for enhanced antioxidant activity, understanding the structure-activity relationship is crucial when assessing the antioxidant potential of other compounds. Factors such as the presence of electron-donating groups and conjugation within the molecule can significantly influence the antioxidant capacity. []
Q13: What is known about the stability of DPPH?
A13: DPPH is recognized for its stability as a free radical, which is attributed to the delocalization of the unpaired electron across its structure, particularly the picryl ring and the two phenyl groups. [, ] This stability is crucial for its application as a reliable reagent in antioxidant assays.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



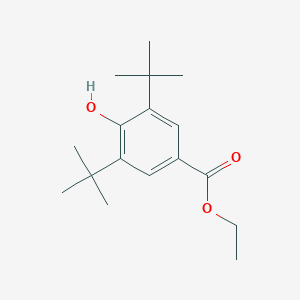
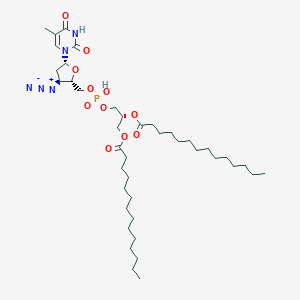
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)
